molecular formula C13H15ClN2O B1295608 Harmaline hydrochloride CAS No. 363-11-1

Harmaline hydrochloride

Cat. No.: B1295608
CAS No.: 363-11-1
M. Wt: 250.72 g/mol
InChI Key: PULNGKOFHCQQQA-UHFFFAOYSA-N
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Description

Harmaline hydrochloride is a fluorescent indole alkaloid belonging to the group of harmala alkaloids and beta-carbolines. It is the partly hydrogenated form of harmine and is known for its psychoactive properties. This compound is found in various plants, including Peganum harmala (Syrian rue) and the hallucinogenic beverage ayahuasca, traditionally brewed using Banisteriopsis caapi .

Mechanism of Action

Target of Action

Harmaline hydrochloride primarily targets Histamine N-methyltransferase (HNMT) . HNMT is an enzyme that plays a crucial role in the inactivation of histamine, a compound involved in local immune responses and acting as a neurotransmitter.

Mode of Action

This compound acts as an inhibitor of HNMT . By inhibiting this enzyme, this compound can increase the levels of histamine, which may result in enhanced neurotransmission or immune responses.

Biochemical Pathways

It’s known that harmaline can influence the cholinergic system by inhibiting acetylcholinesterase activity . This inhibition can lead to an increase in acetylcholine, a neurotransmitter essential for memory and learning. Additionally, harmaline has been shown to have antioxidant and anti-inflammatory effects .

Pharmacokinetics

It’s known that the compound’s bioavailability and side effects can limit its clinical use . The metabolism of harmaline involves the cytochrome P450 2D6 (CYP2D6) enzyme , which can lead to variations in harmaline metabolism and pharmacokinetics among individuals with different CYP2D6 phenotypes .

Result of Action

The action of this compound can lead to various molecular and cellular effects. For instance, it has been reported to exhibit antifungal effects against resistant Candida albicans when combined with azoles . Moreover, harmaline can control the period length in mammalian cells by increasing PER2 protein stability .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other drugs can affect its action. Harmaline may increase the central nervous system depressant activities of certain drugs . Furthermore, the compound’s action can be influenced by the individual’s genetic makeup, particularly the status of the CYP2D6 enzyme .

Biochemical Analysis

Biochemical Properties

Harmaline hydrochloride plays a significant role in biochemical reactions due to its interaction with various enzymes and biomolecules. It acts as an acetylcholinesterase inhibitor, which means it can prevent the breakdown of acetylcholine, a neurotransmitter, thereby enhancing cholinergic transmission . Additionally, this compound stimulates the release of dopamine in the striatum of rats at high doses . It also interacts with monoamine oxidase A (MAO-A), inhibiting its activity and thus affecting the metabolism of monoamines such as serotonin and norepinephrine .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It has been shown to induce tremors in animal models by affecting the central nervous system . In human periodontal ligament cells, this compound promotes tissue regeneration and increases the formation of tooth roots and periodontal tissues by inducing the phosphorylation of SMAD1/5/8 . It also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of enzymes and neurotransmitters .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits monoamine oxidase A (MAO-A), leading to increased levels of monoamines such as serotonin and norepinephrine . This inhibition can result in both therapeutic and adverse effects, depending on the context. This compound also acts as an acetylcholinesterase inhibitor, preventing the breakdown of acetylcholine and enhancing cholinergic transmission . Additionally, it stimulates the release of dopamine in the striatum, which can influence motor control and behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It has been observed to induce tremors in animal models shortly after administration, with the tremors lasting for several hours . The stability and degradation of this compound in vitro and in vivo can affect its long-term impact on cellular function. Studies have shown that this compound can control period length in mammalian cells, indicating its potential influence on circadian rhythms .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a swine model, this compound-induced tremors appeared immediately following intravenous injection and were maintained for over two hours . The amplitude, triggering time, and duration of the tremors were dose-dependent, with higher doses resulting in more pronounced effects . In non-human primates, this compound-induced tremors were observed at doses ranging from 2 to 12 mg/kg, with higher doses leading to decreased task engagement and increased tremor intensity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes first-pass metabolism after oral ingestion, which can contribute to its low bioavailability . This compound is metabolized to other hydroxylated products, which can affect its pharmacological activity . It also forces the anabolic metabolism of serotonin into N-acetylserotonin (normelatonin) and then to melatonin, the body’s principal sleep-regulating hormone .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various mechanisms. This compound is absorbed by transcellular passive diffusion and can upregulate the expression of multidrug resistance-associated protein 2 (MRP2), indicating its role as a substrate for this transporter . This interaction can influence the localization and accumulation of this compound within cells and tissues.

Subcellular Localization

This compound exhibits distinctive subcellular localization patterns. It has been shown to localize within specific cellular compartments, where it can exert its photosensitizing properties and induce DNA damage . The subcellular internalization and localization of this compound can affect its activity and function, with different structural derivatives showing varying patterns of localization and biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Harmaline hydrochloride can be synthesized through the thermolysis of substituted 4-aryl-3-azidopyridines. This method involves heating the azidopyridines to induce the formation of harmaline and its structural analogs . Another common method involves the Pictet-Spengler reaction of tryptophan with corresponding aldehydes, followed by decarboxylative aromatization .

Industrial Production Methods: Industrial production of this compound typically involves extraction from natural sources such as Peganum harmala seeds. The seeds are processed to isolate harmaline, which is then converted to its hydrochloride salt for stability and solubility .

Chemical Reactions Analysis

Types of Reactions: Harmaline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Properties

IUPAC Name

7-methoxy-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O.ClH/c1-8-13-11(5-6-14-8)10-4-3-9(16-2)7-12(10)15-13;/h3-4,7,15H,5-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PULNGKOFHCQQQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NCCC2=C1NC3=C2C=CC(=C3)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20975685
Record name 7-Methoxy-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

363-11-1, 6027-98-1
Record name Harmaline hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=363-11-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Harmidine hydrochloride
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000363111
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Harmaline hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91546
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Record name 7-Methoxy-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20975685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Harmaline hydrochloride
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Record name HARMALINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64056X913V
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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